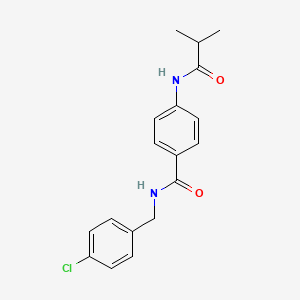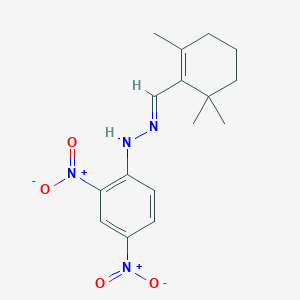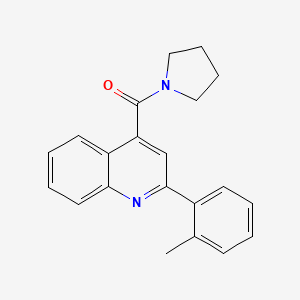
N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. CB-839 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
CB-839 inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is further metabolized to provide energy and biosynthetic precursors for cancer cells. Inhibition of glutaminase by CB-839 results in the depletion of intracellular glutamate and other metabolites, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to the depletion of intracellular glutamate and other metabolites, resulting in the inhibition of cancer cell growth and induction of apoptosis. CB-839 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, CB-839 also has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. Additionally, the use of CB-839 in combination with other cancer treatments may increase the risk of toxicity.
Direcciones Futuras
CB-839 has potential applications beyond cancer treatment. It has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. Additionally, CB-839 may have applications in the treatment of metabolic disorders, such as obesity and diabetes. Further research is needed to explore these potential applications of CB-839. Additionally, the development of more potent and selective glutaminase inhibitors may lead to the development of more effective cancer treatments.
Métodos De Síntesis
CB-839 is synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 4-nitrobenzoic acid, followed by reduction, acylation, and deprotection. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of glutamine, which is essential for the survival and growth of cancer cells. Inhibition of glutaminase by CB-839 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including triple-negative breast cancer, melanoma, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-16-9-5-14(6-10-16)18(23)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXELBJZGIMNEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)